molecular formula C11H17IN2O B14081391 3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide CAS No. 1013-86-1

3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide

Cat. No.: B14081391
CAS No.: 1013-86-1
M. Wt: 320.17 g/mol
InChI Key: BARJIPFXNUEVHK-UHFFFAOYSA-M
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Description

3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 3-(Diethylcarbamoyl)pyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride in aqueous solution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carbamoyl group.

    Substitution: Corresponding halide salts.

Scientific Research Applications

3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide involves its interaction with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylcarbamoyl)pyridine
  • 1-Methylpyridin-1-ium iodide
  • N,N-Diethyl-3-pyridinecarboxamide

Uniqueness

3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. This compound exhibits higher solubility in water and enhanced stability compared to its non-quaternary counterparts. Additionally, its ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry.

Properties

CAS No.

1013-86-1

Molecular Formula

C11H17IN2O

Molecular Weight

320.17 g/mol

IUPAC Name

N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide;iodide

InChI

InChI=1S/C11H17N2O.HI/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

BARJIPFXNUEVHK-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[I-]

Origin of Product

United States

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